

K02288: A Technical Guide to a Selective ALK2 Chemical Probe

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Compound of Interest		
Compound Name:	K02288	
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This document provides an in-depth technical overview of **K02288**, a potent and selective 2-aminopyridine-based inhibitor of Activin receptor-like kinase 2 (ALK2). **K02288** serves as a valuable chemical probe for investigating the physiological and pathological roles of ALK2, a key component of the bone morphogenetic protein (BMP) signaling pathway implicated in diseases such as fibrodysplasia ossificans progressiva (FOP).

Executive Summary

K02288 is a highly selective, ATP-competitive inhibitor of the ALK2 kinase.[1][2] With low nanomolar potency in biochemical assays and robust activity in cellular models of BMP signaling, it has been instrumental in dissecting the function of ALK2.[1][3] It effectively inhibits the BMP-induced SMAD1/5/8 phosphorylation cascade without significantly affecting the related TGF-β pathway.[1][4] While its favorable kinome-wide selectivity makes it a superior tool compound for in vitro studies, its utility as an in vivo probe is hampered by poor aqueous solubility.[2][3] Nevertheless, the discovery of **K02288** provided a novel chemical scaffold that has spurred the development of second-generation inhibitors with improved pharmacokinetic profiles.[3][4]

Quantitative Data

The inhibitory activity and selectivity of **K02288** have been characterized across biochemical and cellular assays. The following tables summarize the key quantitative data.



Table 1: In Vitro Biochemical Potency and Selectivity

Target Kinase	IC50 (nM)	K ^d (nM)	Method	Source(s)
ALK2 (ACVR1)	1.1	7.9	Radiometric Kinase Assay, ITC	[1][2][5]
ALK1 (ACVRL1)	1.8	-	Radiometric Kinase Assay	[1][5]
ALK6 (BMPR1B)	6.4	-	Radiometric Kinase Assay	[1][5]
ALK3 (BMPR1A)	34.4	-	Radiometric Kinase Assay	[5]
ALK4 (ACVR1B)	302	-	Radiometric Kinase Assay	[1][5]
ALK5 (TGFBR1)	321	-	Radiometric Kinase Assay	[1][5]
ActRIIA (ACVR2A)	220	-	Kinase-Glo® Assay	[1][5]

IC₅₀: Half-maximal inhibitory concentration. K^d: Dissociation constant. ITC: Isothermal Titration Calorimetry.

Table 2: Cellular Activity

Assay	Cell Line	Ligand	IC ₅₀ (nM)	Source(s)
Smad1/5/8 Phosphorylation	C2C12	BMP4	~100	[1][5]
BRE-Luciferase Reporter	C2C12	BMP4	~100	[1]
Smad1/5/8 Phosphorylation	C2C12	ВМР6	<50	[1]



BRE: BMP Response Element.

Table 3: Kinome-wide Selectivity Profile

Inhibitor Concentration	Number of Kinases with >50% Inhibition (out of 200)	Notable Off-Targets (>50% inhibition @ 0.1 µM)	Source(s)
0.1 μΜ	2	ABL, ARG (ABL2)	[1]
1.0 μΜ	8	ABL, ARG, and 6 others	[1]

Table 4: Physicochemical Properties

Property	Value "	Source(s)
Molecular Formula	C20H20N2O4	[6]
Molecular Weight	352.4 g/mol	[6]
Solubility (DMSO)	~30 mg/mL (~85 mM)	[6]
Solubility (Aqueous)	Sparingly soluble / Insoluble	[6]

Signaling Pathway and Mechanism of Action

K02288 acts as an ATP-competitive inhibitor by binding to the kinase domain of ALK2. This prevents the phosphorylation of downstream SMAD proteins (SMAD1, 5, and 8), thereby blocking the canonical BMP signaling pathway.





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Caption: K02288 inhibits the canonical BMP/ALK2 signaling pathway.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These represent standard protocols and may require optimization for specific experimental conditions.

In Vitro Kinase Assay (Radiometric)

This protocol assesses the direct inhibitory effect of **K02288** on ALK kinase activity.

- Prepare Kinase Reaction Mix: In a 96-well plate, combine the following in kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT):
 - Recombinant ALK kinase (e.g., 2.5 nM final concentration).
 - Substrate (e.g., 0.5 mg/mL dephosphorylated casein).
 - ATP (at K_m concentration, e.g., 6 μM).
 - [y-³²P]ATP (e.g., 0.05 μCi/μL).
- Add Inhibitor: Add **K02288** from a 10-point serial dilution in DMSO (e.g., final concentrations ranging from 0.1 nM to 10 μ M). Include DMSO-only wells as a negative control.



- Initiate Reaction: Start the reaction by adding the ATP/[y-32P]ATP mix.
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 45 minutes.
- Stop Reaction: Terminate the reaction by adding phosphoric acid or spotting the reaction mixture onto phosphocellulose paper.
- Wash: Wash the paper extensively to remove unincorporated [y-32P]ATP.
- Quantify: Measure the incorporated radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each K02288 concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC₅₀ value.

Cellular Smad1/5/8 Phosphorylation Assay (Western Blot)

This assay measures the ability of **K02288** to inhibit BMP-induced signaling in a cellular context.

- Cell Culture: Plate C2C12 myoblast cells in a 12-well plate and grow to ~80-90% confluency.
- Serum Starvation: Serum-starve the cells for 4-6 hours in a low-serum medium (e.g., 0.1% FBS).
- Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of K02288 (e.g., 1 nM to 10 μM) or DMSO vehicle control for 1 hour.
- Ligand Stimulation: Stimulate the cells with a BMP ligand (e.g., 50 ng/mL BMP4 or BMP6) for 1 hour.
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
- SDS-PAGE and Western Blot:



- Separate equal amounts of protein (e.g., 20 μg) on an SDS-PAGE gel and transfer to a
 PVDF membrane.
- Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.
- Incubate with primary antibodies against phospho-Smad1/5/8 overnight at 4°C.
- Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Re-probe the membrane for total Smad1 and a loading control (e.g., β-actin).
 Quantify band intensities to determine the ratio of phosphorylated Smad to total Smad.

BRE-Luciferase Reporter Assay

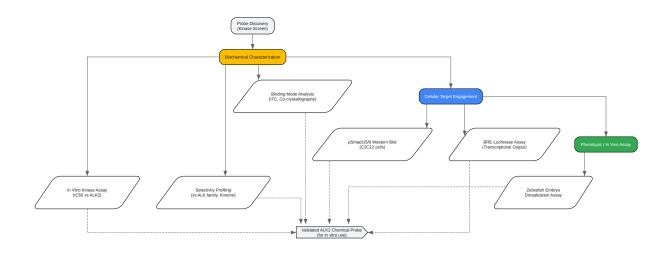
This assay quantifies the transcriptional output of the BMP-Smad signaling pathway.

- Cell Seeding: Plate C2C12 cells stably expressing a BMP-responsive element (BRE)luciferase reporter construct in a 96-well white, clear-bottom plate.
- Inhibitor Treatment: The following day, replace the medium with low-serum medium containing serial dilutions of **K02288** or DMSO control. Incubate for 1 hour.
- Ligand Stimulation: Add BMP4 (e.g., 50 ng/mL) to the wells and incubate for 16-24 hours.
- Lysis and Luciferase Measurement:
 - Remove the medium and lyse the cells using a passive lysis buffer.
 - Add luciferase assay reagent to the lysate.
 - Measure the luminescence using a plate-reading luminometer.
- Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla) or total protein content. Calculate the percentage of inhibition and determine the IC₅₀ value.



Experimental and Logic Workflows

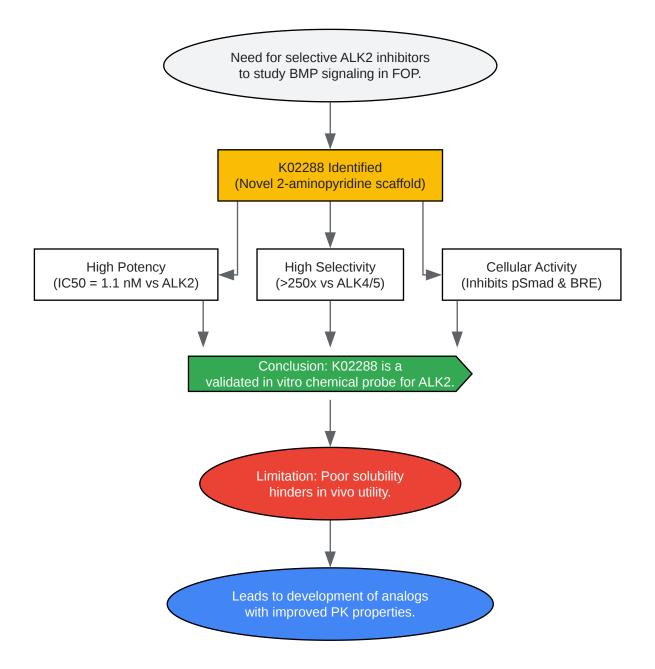
The development and characterization of **K02288** as a chemical probe follows a logical progression from biochemical validation to cellular and in vivo assessment.



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Caption: Workflow for the characterization of **K02288** as a chemical probe.



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Caption: Logical progression of **K02288**'s development and validation.

Limitations and Considerations

While **K02288** is a highly valuable tool, researchers should be aware of its limitations:



- Pharmacokinetics: The pharmacokinetic properties of K02288 have not been extensively reported. Its poor aqueous solubility and the 10-fold drop-off in potency between biochemical and cellular assays suggest potential issues with cell permeability or metabolic stability, making it less suitable for in vivo studies in rodents without further formulation or optimization.[3][6]
- Off-Target Effects: Although highly selective, K02288 does inhibit ABL and ARG kinases at a concentration of 0.1 μM.[1] At higher concentrations (≥1 μM), the potential for off-target effects increases. Appropriate controls, such as using a structurally distinct ALK2 inhibitor, should be included to confirm that observed phenotypes are specific to ALK2 inhibition.

Conclusion

K02288 is a potent, selective, and well-characterized inhibitor of ALK2. Its favorable selectivity profile compared to other BMP inhibitors like LDN-193189 makes it a precise tool for in vitro and cell-based studies aimed at elucidating the role of ALK2 in health and disease. While its physicochemical properties present challenges for in vivo applications, its discovery has been pivotal, providing a validated scaffold for the development of next-generation ALK2 inhibitors with therapeutic potential.

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